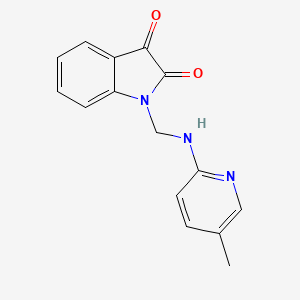

1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione

Description

1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione is an isatin (indoline-2,3-dione) derivative featuring a ((5-methylpyridin-2-yl)amino)methyl substituent at the N1 position of the isatin core. The synthesis likely involves a Mannich-type reaction between isatin, formaldehyde, and 5-methylpyridin-2-amine, akin to methods described for morpholinomethyl-substituted isatins .

Properties

IUPAC Name |

1-[[(5-methylpyridin-2-yl)amino]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-12-5-3-2-4-11(12)14(19)15(18)20/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSZVQMGXSSRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product with good yield . The reaction conditions are carefully controlled to ensure the formation of the indoline-2,3-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can be used to modify the indoline-2,3-dione moiety, potentially leading to new derivatives with unique properties.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.

Scientific Research Applications

1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isatin Derivatives

Key Observations :

- Pyridine vs. Morpholine: The target compound’s pyridine substituent may improve blood-brain barrier penetration compared to the polar morpholine group in 1-(morpholinomethyl)indoline-2,3-dione .

- Sulfonyl vs. Aminoalkyl: Sulfonyl-substituted derivatives (e.g., 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione) exhibit antioxidant properties due to electron-withdrawing effects, whereas aminoalkyl groups (e.g., the target compound) may enhance receptor-binding interactions .

- Schiff Bases : Imine-containing derivatives () show potent anticonvulsant activity, suggesting that the target compound’s amine group could be modified to a Schiff base for CNS applications .

Pharmacological Activities

- Antiparasitic Activity : Triazole-nitroimidazole conjugates () inhibit Trichomonad strains (e.g., T. foetus), suggesting that the target compound’s pyridine group could be tailored for similar applications .

- Anticorrosion/Antibacterial: 1-(Morpholinomethyl)indoline-2,3-dione inhibits Q235A steel corrosion (81.9% efficiency) and suppresses sulfate-reducing bacteria, highlighting isatin derivatives’ dual functionality in material science and microbiology .

Physicochemical Properties

- Solubility : Sulfonyl derivatives () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s solubility may depend on pH (pyridine’s basicity) .

Biological Activity

1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione, also known as compound 3, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C15H13N3O2

- Molecular Weight : 267.28 g/mol

- CAS Number : 327061-24-5

Research indicates that compound 3 exhibits significant inhibitory effects on various tyrosine kinases (TKs), which are crucial in the signaling pathways of many cancers. In a study evaluating its efficacy against a panel of 20 TKs, it was found that:

- Inhibition Rate : More than 70% inhibition was observed for 17 out of 20 tested kinases at a concentration of 20 µM. Notably, only three kinases (PIK2, SRC, and TYRO3) were inhibited by less than 50% .

In Vitro Studies

In vitro studies have demonstrated that compound 3 can effectively inhibit the activity of the c-MET kinase, a target implicated in non-small cell lung cancer (NSCLC). The IC50 values for c-MET inhibition were reported as follows:

Table 1: Inhibition Rates of Various Kinases by Compound 3

| Kinase | Inhibition Rate (%) at 20 µM |

|---|---|

| c-MET | >70 |

| SRC | <50 |

| PIK2 | <50 |

| Other Kinases | >70 |

Structure-Activity Relationship (SAR)

The structural modifications of compound 3 have been explored to enhance its potency and selectivity. The introduction of halogen substitutions on the indoline core has shown to be beneficial:

- Halogen Substitution : Enhanced inhibitory activity observed with chlorine and bromine substitutions.

- N-substitution Impact : Variations in N-substituents impacted the overall inhibitory activity; specifically, para-chloro substitutions yielded the highest potency .

Case Studies

A notable case study involved the application of compound 3 in NSCLC models where it demonstrated significant antiproliferative effects. The results indicated:

- Cell Line Testing : Compound 3 showed effective inhibition of cell proliferation in various human tumor cell lines including HeLa and HCT116.

- Mechanistic Insights : The binding interactions with the kinase hinge region were crucial for its inhibitory action, suggesting that modifications to enhance these interactions could further improve efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.